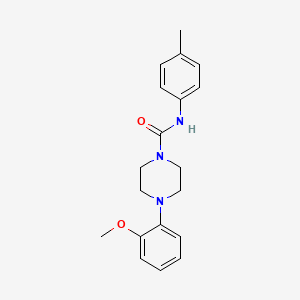
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in organic solvents and is used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, anxiety, and stress. Activation of the 5-HT1A receptor leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been found to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to reduce anxiety-like behavior in animal models and has been found to increase the levels of serotonin and dopamine in the brain. This compound has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its potency and selectivity for the 5-HT1A receptor. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. This compound may also have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility. Additionally, there is a need for the development of new and improved methods for the synthesis of this compound and other piperazine derivatives.
Métodos De Síntesis
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzamide in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. Several studies have shown that this compound acts as a potent agonist at the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-16(10-8-15)20-19(23)22-13-11-21(12-14-22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUSNSKYQGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)